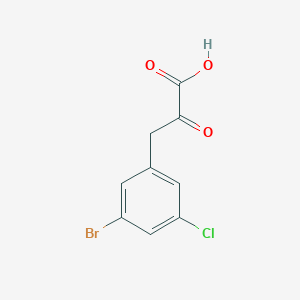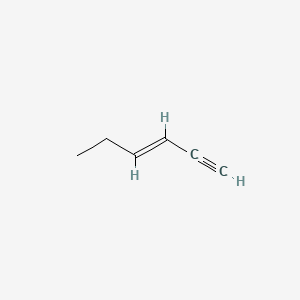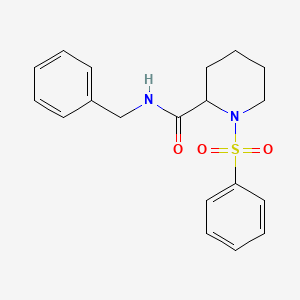
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
Eigenschaften
Molekularformel |
C12H20Cl2N2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChI-Schlüssel |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
Isomerische SMILES |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





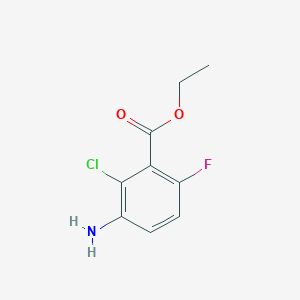
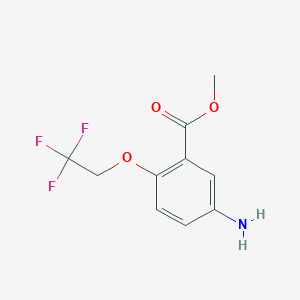
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

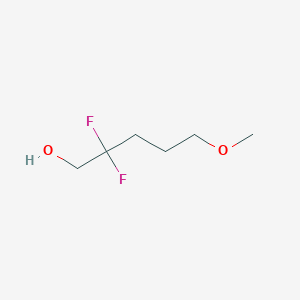
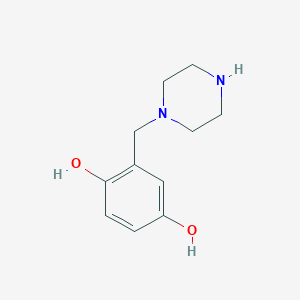
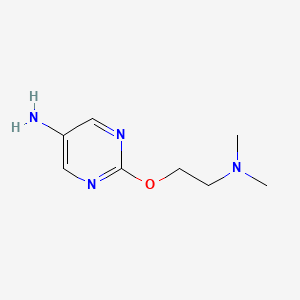
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
